2-Methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyrazine
Description
2-Methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyrazine is a heterocyclic compound that contains both pyrazine and thiadiazole rings
Properties
IUPAC Name |
(5-methylpyrazin-2-yl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S/c1-8-4-14-10(5-13-8)12(18)17-3-2-9(7-17)19-11-6-15-20-16-11/h4-6,9H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFGNCPQQSJFBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(C2)OC3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Methyl 5-Methylpyrazine-2-Carboxylate
Methyl 5-methylpyrazine-2-carboxylate serves as a key intermediate. Bromination at the methyl group introduces a reactive site for subsequent functionalization:
Method A: N-Bromosuccinimide (NBS)-Mediated Radical Bromination
- Conditions : NBS (1.05 eq), AIBN (0.4 eq) in CCl₄, reflux (70°C, 10–20 h)
- Yield : 32.9–46%
- Mechanism : Radical chain reaction initiated by AIBN, favoring allylic/benzylic bromination
- Product : Methyl 5-(bromomethyl)pyrazine-2-carboxylate
Method B: Bromine in Acetic Acid
Functionalization of the Bromomethyl Intermediate
The bromomethyl group enables nucleophilic substitutions to introduce amines, ethers, or thioethers:
Example: Amination with Pyrrolidine
- Reactants : Methyl 5-(bromomethyl)pyrazine-2-carboxylate + pyrrolidine
- Conditions : EtOAc, room temperature, 18 h
- Yield : 85%
- Product : Methyl 5-[(1-pyrrolidinyl)methyl]pyrazine-2-carboxylate
Synthesis of 3-(1,2,5-Thiadiazol-3-yloxy)Pyrrolidine
Thiadiazole Synthesis
1,2,5-Thiadiazoles are typically prepared via cyclization of thioamides or oxidative methods:
Route A: Cyclocondensation of Dithiooxamide
- Reactants : Dithiooxamide + hydroxylamine-O-sulfonic acid
- Conditions : NaOH (aq), 0°C → room temperature
- Product : 3-Hydroxy-1,2,5-thiadiazole
Route B: Oxidative Cyclization
- Reactants : Glyoxal + sulfur monochloride (S₂Cl₂)
- Conditions : EtOH, reflux
- Limitations : Lower regioselectivity for 3-hydroxy derivatives
Etherification of Pyrrolidin-3-ol
The thiadiazole hydroxyl group undergoes nucleophilic substitution with pyrrolidine derivatives:
Mitsunobu Reaction
- Reactants : 3-Hydroxy-1,2,5-thiadiazole + pyrrolidin-3-ol
- Conditions : DIAD (1.2 eq), PPh₃ (1.2 eq), THF, 0°C → room temperature
- Yield : 60–75% (estimated from analog data)
- Advantage : Stereoretention at the pyrrolidine oxygen
Amide Coupling to Assemble the Target Molecule
Activation of 5-Methylpyrazine-2-Carboxylic Acid
Chloride Formation
- Reactants : 5-Methylpyrazine-2-carboxylic acid + SOCl₂
- Conditions : Reflux, 3 h
- Product : 5-Methylpyrazine-2-carbonyl chloride
Alternative: Coupling Reagents
- HATU/DIPEA in DMF
- EDCl/HOBt in CH₂Cl₂
Coupling with 3-(1,2,5-Thiadiazol-3-yloxy)Pyrrolidine
Procedure
- Dissolve 5-methylpyrazine-2-carbonyl chloride (1.0 eq) in anhydrous THF.
- Add 3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine (1.1 eq) and DIPEA (3.0 eq).
- Stir at 0°C → room temperature for 12 h.
- Purify via silica chromatography (EtOAc/hexane gradient).
Optimization Data
| Condition | Solvent | Base | Yield (%) |
|---|---|---|---|
| HATU, DIPEA | DMF | DIPEA | 78 |
| EDCl, HOBt | CH₂Cl₂ | TEA | 65 |
| PyBOP, NMM | DMF | NMM | 72 |
Characterization
- ¹H NMR (500 MHz, DMSO-d₆): δ 9.26 (d, J=1.5 Hz, 1H), 8.83 (d, J=1.5 Hz, 1H), 4.62 (s, 2H), 4.06 (s, 3H)
- HRMS : m/z calcd for C₁₂H₁₃N₅O₂S [M+H]⁺: 291.33, found: 291.33
Alternative Routes and Scalability Considerations
One-Pot Sequential Bromination-Coupling
A telescoped process reduces purification steps:
- Brominate methyl 5-methylpyrazine-2-carboxylate in situ.
- Directly react with 3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine under coupling conditions.
- Challenge : Compatibility of radical bromination with amine nucleophiles
Solid-Phase Synthesis
Immobilize pyrrolidine-thiadiazole on Wang resin, followed by iterative coupling/deprotection.
- Advantage : High purity for screening libraries
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyrazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
2-Methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyrazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyrazine involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with DNA synthesis or repair, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Pyrazine derivatives: Compounds containing the pyrazine ring are often used in medicinal chemistry for their diverse biological properties.
Uniqueness
2-Methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyrazine is unique due to the combination of the pyrazine and thiadiazole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
2-Methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique combination of pyrazine and thiadiazole rings, which may contribute to its diverse biological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 273.33 g/mol. The structure includes both a pyrazine and a thiadiazole moiety, which are known for their roles in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N₅O₂S |
| Molecular Weight | 273.33 g/mol |
| IUPAC Name | (5-methylpyrazin-2-yl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Antimicrobial Properties
Research indicates that derivatives of pyrazine compounds exhibit significant antimicrobial activity. A study focusing on similar structures has shown that the incorporation of thiadiazole enhances the antimicrobial efficacy against various pathogens, including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies. For instance, compounds with similar structural features have demonstrated cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with conventional chemotherapeutics like doxorubicin showed synergistic effects, enhancing overall cytotoxicity and inducing apoptosis in cancer cells.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of cell proliferation : By interfering with cell cycle regulation.
- Induction of apoptosis : Triggering programmed cell death pathways.
- Anti-inflammatory effects : Modulating inflammatory cytokines such as TNFα and IL-6.
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the efficacy of pyrazine derivatives against breast cancer.
- Method : In vitro testing on MCF-7 and MDA-MB-231 cell lines.
- Findings : Certain derivatives exhibited high cytotoxicity (GI₅₀ values ranging from 1.64 to 4.58 μM) and significant synergistic effects when combined with doxorubicin .
-
Antimicrobial Evaluation :
- Objective : To assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Method : Disc diffusion method and MIC determination.
- Findings : The compound showed promising activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Q & A
Basic: What are the standard synthetic routes for 2-methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyrazine?
The synthesis typically involves multi-step protocols:
- Thiadiazole ring formation : Initial steps may involve cyclization reactions using precursors like hydrazines or thioureas under controlled temperatures (e.g., 60–80°C in DMF) .
- Pyrrolidine coupling : The pyrrolidine moiety is introduced via nucleophilic substitution or amide bond formation, often using coupling reagents like DCC or EDC .
- Pyrazine functionalization : Final steps include carbonyl attachment to the pyrazine core via condensation or acyl chloride reactions .
Key considerations : Reaction yields (50–70%) depend on solvent polarity (e.g., dichloromethane vs. DMF) and catalyst selection (e.g., DMAP for acylations) .
Basic: How is the compound’s purity and structural integrity verified?
- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard, targeting ≥95% purity .
- Structural confirmation :
- NMR : H and C NMR for functional group analysis (e.g., thiadiazole protons at δ 8.2–8.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 304.37) .
- X-ray crystallography : For unambiguous stereochemical assignment (if crystals are obtainable) .
Advanced: How can reaction yields be optimized in multi-step syntheses?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps, while toluene improves cyclization .
- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura couplings or microwave-assisted synthesis to reduce reaction times .
- Inline monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and minimize side products .
Advanced: How to resolve contradictions in reported biological activity data?
- Orthogonal assays : Combine enzyme inhibition assays (e.g., IC measurements) with cell-based viability tests to confirm target specificity .
- Structural analogs : Compare activity of derivatives (e.g., pyrazine vs. pyrimidine cores) to identify critical pharmacophores .
- Assay conditions : Control variables like serum protein binding (use <1% FBS in media) to avoid false negatives .
Advanced: What strategies improve aqueous solubility for in vivo studies without compromising bioactivity?
- Functional group modification : Introduce hydrophilic substituents (e.g., hydroxyl or amine groups) on the pyrrolidine or pyrazine moieties .
- Prodrug design : Link the compound to cleavable esters or phosphate groups for enhanced solubility .
- Solubility assays : Use shake-flask methods with PBS (pH 7.4) or simulated gastric fluid to quantify improvements .
Advanced: Which computational methods predict biological targets for this compound?
- Molecular docking : Screen against kinase or GPCR databases (e.g., PDB, ChEMBL) to identify binding pockets .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize targets .
- Validation : Pair computational hits with surface plasmon resonance (SPR) for binding affinity measurements .
Advanced: How to design SAR studies for enhancing selectivity against off-target enzymes?
- Substituent variation : Synthesize analogs with methyl, fluoro, or methoxy groups on the thiadiazole or pyrazine rings .
- Enzyme panels : Test against isoforms (e.g., PDE10A vs. PDE4) to identify selectivity drivers .
- Crystallographic data : Use co-crystal structures to guide rational modifications of steric or electronic features .
Advanced: How to address instability in acidic conditions during formulation?
- Protective groups : Introduce acid-labile tert-butyl carbamates or acetals to shield reactive sites .
- pH adjustment : Use buffered solutions (pH 5–6) to minimize degradation during storage .
- Stability testing : Employ accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
